molecular formula C20H18ClN5O3 B5431470 2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5431470
M. Wt: 411.8 g/mol
InChI Key: OEOKOBRSWRGYRA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a morpholine-4-carbonyl group, and a 1,2,4-triazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c21-18-11-16(26-12-22-23-13-26)4-5-17(18)19(27)24-15-3-1-2-14(10-15)20(28)25-6-8-29-9-7-25/h1-5,10-13H,6-9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKOBRSWRGYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)N4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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